5,6-Dichloropyrimidine-4-carboxylic acid

Medicinal Chemistry Synthetic Chemistry Physical Organic Chemistry

Secure your supply of 5,6-Dichloropyrimidine-4-carboxylic acid, a critical halogenated heterocyclic building block for pharmaceutical synthesis and impurity profiling. Distinguished by its unique 5,6-dichloro substitution pattern, this compound is the definitive reference standard for Tovorafenib Impurity 25, essential for HPLC/UPLC method development and regulatory batch release. Its dual chlorine atoms enable sequential nucleophilic aromatic substitution, while the carboxylic acid handle facilitates amide coupling and esterification, making it a versatile intermediate for antiviral drug discovery. Ensure synthetic route reproducibility and analytical accuracy with this well-characterized, high-purity standard.

Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
CAS No. 914916-97-5
Cat. No. B3302020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloropyrimidine-4-carboxylic acid
CAS914916-97-5
Molecular FormulaC5H2Cl2N2O2
Molecular Weight192.98 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)Cl)C(=O)O
InChIInChI=1S/C5H2Cl2N2O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)
InChIKeyMEATVPFVKDQTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloropyrimidine-4-carboxylic Acid (CAS 914916-97-5): Chemical Identity and Core Characteristics for Informed Procurement


5,6-Dichloropyrimidine-4-carboxylic acid (CAS: 914916-97-5) is a halogenated heterocyclic building block classified under the broader category of pyrimidinecarboxylic acids [1]. Its molecular structure is defined by a pyrimidine core, distinguished by chlorine substitutions at the 5 and 6 positions and a reactive carboxylic acid moiety at the 4-position . This specific substitution pattern is crucial for its role as a key intermediate in pharmaceutical synthesis and as a designated impurity standard, notably Tovorafenib Impurity 25 [2][3].

Why Generic Substitution of 5,6-Dichloropyrimidine-4-carboxylic Acid with Positional Isomers or Other Halogenated Analogs is Scientifically Unjustifiable


In the class of dichloropyrimidinecarboxylic acids, substitution of one positional isomer for another is not chemically or functionally equivalent due to fundamental differences in electronic properties and reactivity. For instance, the 5,6-dichloro substitution pattern (Target Compound) results in a unique arrangement of electron-withdrawing groups adjacent to the carboxylic acid, which is distinct from the 2,4- or 4,6-dichloro patterns [1]. This impacts key molecular properties such as logP, melting point, and, critically, the regioselectivity and reactivity in nucleophilic aromatic substitution reactions [1]. Therefore, assuming interchangeability without direct experimental validation poses significant risk to synthetic route reproducibility, purity profile attainment, and the accuracy of analytical methods, especially when the compound is designated as a specific pharmaceutical impurity marker [2].

Quantitative Differentiation of 5,6-Dichloropyrimidine-4-carboxylic Acid from Key Comparators


Differentiation from Positional Isomers: A Comparison of Molecular Properties and Reactivity with 2,4-Dichloropyrimidine-5-carboxylic Acid

The primary differentiation of 5,6-Dichloropyrimidine-4-carboxylic acid from its positional isomer, 2,4-Dichloropyrimidine-5-carboxylic acid, lies in their distinct chemical and physical properties, which directly govern their application. The target compound's chlorine atoms at positions 5 and 6 create a unique electronic environment that alters the reactivity of the carboxylic acid group at position 4 and the potential for regioselective substitution. This is in contrast to the 2,4-substituted isomer, where the carboxylic acid is at the 5-position and the chlorines are in a different spatial arrangement. Quantitatively, this structural difference manifests in measurable properties such as melting point and lipophilicity, which are critical for purification and downstream synthetic steps [1].

Medicinal Chemistry Synthetic Chemistry Physical Organic Chemistry

Role-Defined Differentiation: 5,6-Dichloropyrimidine-4-carboxylic Acid as a Specific Pharmaceutical Impurity Standard (Tovorafenib Impurity 25)

A key differentiating factor for this compound is its designated use as Tovorafenib Impurity 25, a specific reference standard for analytical method development and validation [1][2]. In this context, the value proposition is not its reactivity but its identity and purity as a traceable analytical benchmark. The comparator is not another chemical building block but the requirement for a high-purity, well-characterized standard for impurity profiling.

Pharmaceutical Analysis Quality Control Regulatory Science

Impact of Halogenation on Reactivity: Comparison with 5-Chloropyrimidine-4-carboxylic Acid

The addition of a second chlorine atom at the 6-position in 5,6-Dichloropyrimidine-4-carboxylic acid distinguishes it from its mono-chlorinated analog, 5-Chloropyrimidine-4-carboxylic acid. This extra halogenation increases the electron deficiency of the pyrimidine ring, thereby enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. While direct kinetic data comparing the two is absent from the peer-reviewed literature, this principle is a well-established class-level inference in heterocyclic chemistry [1][2].

Synthetic Chemistry Reaction Optimization Medicinal Chemistry

Evidence-Backed Application Scenarios for 5,6-Dichloropyrimidine-4-carboxylic Acid (CAS 914916-97-5)


Analytical Method Development and Quality Control for Tovorafenib

The primary, evidence-backed application for this compound is as a reference standard for Tovorafenib Impurity 25 [1]. In this scenario, its value is defined by its identity and high purity, which are essential for developing and validating analytical methods (e.g., HPLC, UPLC) to detect and quantify this specific impurity in Tovorafenib drug substance and drug product batches. The use of a well-characterized standard, supplied with regulatory-compliant data [1][2], ensures the accuracy, precision, and reproducibility of the analytical method, a critical requirement for regulatory filings and batch release testing [1].

Synthesis of Complex Pyrimidine-Containing Pharmaceuticals

This compound serves as a versatile building block for synthesizing more complex molecules, a role supported by its structural features. The presence of two chlorine atoms at the 5 and 6 positions provides sites for sequential nucleophilic aromatic substitution, enabling the introduction of diverse functionalities . The carboxylic acid at the 4-position is a handle for amide coupling, esterification, or reduction, making it a key intermediate in the construction of pyrimidine-based drug candidates, as evidenced by its use in synthesizing analogs of known pharmacologically active pyrimidinecarboxylic acids [3].

Synthesis of 5,6-Substituted Pyrimidine Derivatives for Antiviral Research

Literature indicates that 5,6-disubstituted pyrimidines are of interest for developing antiviral agents, particularly those targeting reverse transcriptase . 5,6-Dichloropyrimidine-4-carboxylic acid is a logical starting material for such research programs, as its chlorine atoms can be replaced by various nucleophiles (e.g., amines, thiols) to generate libraries of novel 5,6-substituted pyrimidine-4-carboxylic acid derivatives . The carboxylic acid group further allows for conjugation or conversion to other functional groups, expanding the accessible chemical space for medicinal chemistry exploration against viral targets .

Preparation of Pyrimidine-Based Heterocycles via Coupling Reactions

The halogenated pyrimidine core and the carboxylic acid group make this compound suitable for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings [4]. The chlorine atoms can serve as electrophilic partners for coupling with aryl or alkyl boronic acids/alkynes, respectively. The carboxylic acid can be used to direct C-H activation reactions or be protected/deprotected as needed in a synthetic sequence. This enables the efficient and modular construction of diverse heterocyclic scaffolds for drug discovery programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dichloropyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.